Thiocarlide Thiocarlide Thiocarlide (isoxyl) is a thiourea derivative that was used in the 1960s to successfully treat tuberculosis (TB). It has considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis in the range of 1-10 µg/ml. At concentrations of 10 µM, isoxyl inhibits the synthesis of M. bovis during six hours of exposure which is similar to isoniazid (INH) and ethionamide (ETH), two other predominant anti-tuberculosis drugs. Unlike INH and ETH, isoxyl also partially inhibits the synthesis of fatty acids. Isoxyl shows no acute toxicity against primary macrophage cell cultures as demonstrated by diminution of redox activity.
Brand Name: Vulcanchem
CAS No.: 910-86-1
VCID: VC0029260
InChI: InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28)
SMILES: CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C
Molecular Formula: C23H32N2O2S
Molecular Weight: 400.6 g/mol

Thiocarlide

CAS No.: 910-86-1

Reference Standards

VCID: VC0029260

Molecular Formula: C23H32N2O2S

Molecular Weight: 400.6 g/mol

Thiocarlide - 910-86-1

CAS No. 910-86-1
Product Name Thiocarlide
Molecular Formula C23H32N2O2S
Molecular Weight 400.6 g/mol
IUPAC Name 1,3-bis[4-(3-methylbutoxy)phenyl]thiourea
Standard InChI InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28)
Standard InChIKey BWBONKHPVHMQHE-UHFFFAOYSA-N
Isomeric SMILES CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S
SMILES CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C
Canonical SMILES CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C
Melting Point 146.0 °C
Description Thiocarlide (isoxyl) is a thiourea derivative that was used in the 1960s to successfully treat tuberculosis (TB). It has considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis in the range of 1-10 µg/ml. At concentrations of 10 µM, isoxyl inhibits the synthesis of M. bovis during six hours of exposure which is similar to isoniazid (INH) and ethionamide (ETH), two other predominant anti-tuberculosis drugs. Unlike INH and ETH, isoxyl also partially inhibits the synthesis of fatty acids. Isoxyl shows no acute toxicity against primary macrophage cell cultures as demonstrated by diminution of redox activity.
Synonyms 4,4'-diisoamyloxythiocarbanilide
isoxyl
thiocarlide
thiourea isoxyl
tiocarlid
Reference 1.Phetsuksiri, B.,Jackson, M.,Scherman, H., et al. Unique mechanism of action of the thiourea drug isoxyl on mycobacterium tuberculosis. The Journal of Biological Chemisty 278(52), 53123-53130 (2003).
PubChem Compound 3001386
Last Modified Nov 11 2021
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